Nitroxyl radical

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

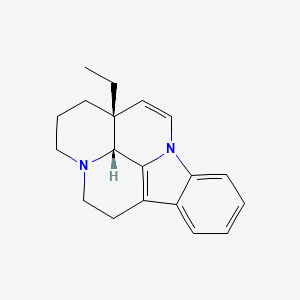

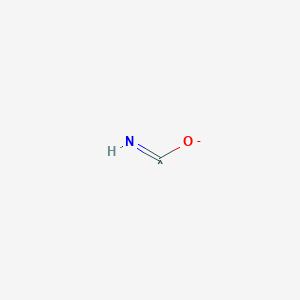

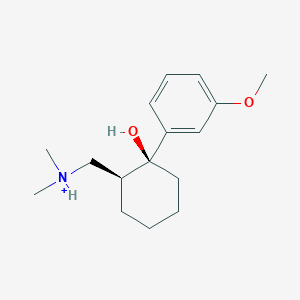

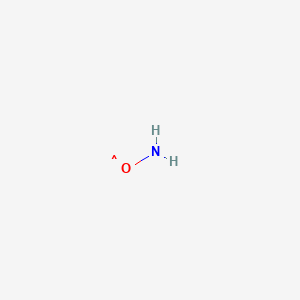

Aminoxyl is the parent compound of the aminoxyl group of radicals. It is an inorganic radical and a member of reactive nitrogen species.

Aplicaciones Científicas De Investigación

Chemical Transformations and Catalysis

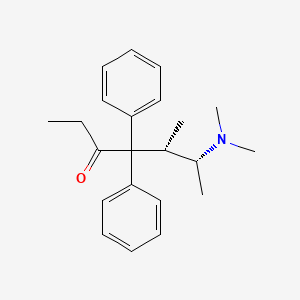

Nitroxyl radicals, such as TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl), have been extensively applied in chemical transformations. Their use spans from homogeneous to heterogeneous catalysis, where their recovery and reuse are crucial due to economic and environmental considerations. The immobilization of TEMPO on various supports has led to advancements in synthetic and polymer chemistry, showcasing their versatility in facilitating a range of chemical reactions under mild conditions (Beejapur et al., 2019).

Biomedical Applications

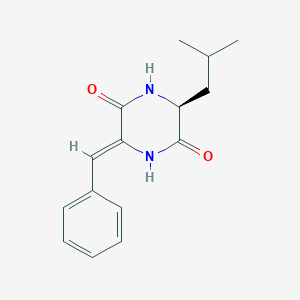

In the biomedical field, nitroxyl radicals have shown promise in creating pharmacological agents. The conjugation of natural compounds with nitroxyl radicals, forming "hybrid" compounds, has led to the enhancement or modification of biological activities. These conjugates have been investigated for their potential in treating and preventing various diseases, highlighting the role of nitroxyl radicals in developing new therapeutic strategies (Grigor’ev et al., 2014).

Spectroscopy and Imaging

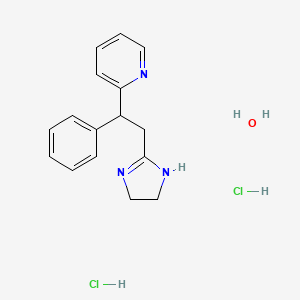

Nitroxyl radicals are pivotal in spectroscopy and imaging, particularly in electron paramagnetic resonance (EPR) studies. Their stable free radical nature allows for detailed investigation into spatial distributions and interactions within different systems, providing insights into the physicochemical properties of materials and biological entities (Tsvetkov et al., 2018).

Electrochemistry

In electrochemistry, nitroxyl radicals like TEMPO have been studied for their reversible redox behavior, making them suitable for applications such as cathode materials in lithium rechargeable batteries. Their structural diversity allows for the tailoring of redox potentials, which can be harnessed for energy storage and conversion technologies (Nakahara et al., 2006).

Redox Sensitivity and Imaging Techniques

The redox sensitivity of nitroxyl radicals has been exploited in developing imaging techniques, such as redox-sensitive MRI contrast agents. These agents, capable of responding to changes in tissue redox states, offer a non-invasive means to assess biological redox processes, highlighting the potential of nitroxyl radicals in medical diagnostics and research (Matsumoto et al., 2010).

Propiedades

Nombre del producto |

Nitroxyl radical |

|---|---|

Fórmula molecular |

H2NO |

Peso molecular |

32.022 g/mol |

InChI |

InChI=1S/H2NO/c1-2/h1H2 |

Clave InChI |

YLFIGGHWWPSIEG-UHFFFAOYSA-N |

SMILES canónico |

N[O] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Methoxyphenyl)-2-[(1-methyl-2-imidazolyl)thio]ethanone](/img/structure/B1235440.png)

![(2R,4R)-2-[[4-(hydroxymethyl)phenyl]methoxy]-4-(4-oxo-1-benzopyran-3-yl)-3,4-dihydro-2H-pyran-6-carboxylic acid prop-2-enyl ester](/img/structure/B1235445.png)